REACTION_CXSMILES
|
[OH:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].Cl.[N:14]1[CH:19]=[CH:18][C:17]([CH2:20]Cl)=[CH:16][CH:15]=1.C(N(CC)CC)C>C(#N)C>[N:14]1[CH:19]=[CH:18][C:17]([CH2:20][O:1][N:2]2[C:3](=[O:12])[C:4]3[C:5](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]2=[O:7])=[CH:16][CH:15]=1 |f:1.2|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=C(C=C1)CCl
|
Name
|
|
Quantity
|
27.7 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring overnight at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
were practically consumed
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (500 ml) was added
|
Type
|
STIRRING
|
Details
|
mixture stirred for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 1L of EtOAc
|
Type
|
WASH
|
Details
|
The filtrate was washed with water (2×500 ml), brine (1×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to a smaller volume (100ml)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled down to -18° C.
|
Type
|
FILTRATION
|
Details
|
precipitate filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from EtOAc/hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CON1C(C2=CC=CC=C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 g | |
YIELD: PERCENTYIELD | 56.8% | |
YIELD: CALCULATEDPERCENTYIELD | 57.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |